molecular formula C19H18N4OS B11006054 N-(1H-benzimidazol-2-ylmethyl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B11006054
M. Wt: 350.4 g/mol
InChI Key: QXSAZSBOYKDWQE-UHFFFAOYSA-N
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Description

N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and substituted amines.

Scientific Research Applications

N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

Uniqueness

N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to the combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for multiple modes of action and a broad spectrum of applications .

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H18N4OS/c24-19(20-12-18-21-15-5-1-2-6-16(15)22-18)11-17(14-7-10-25-13-14)23-8-3-4-9-23/h1-10,13,17H,11-12H2,(H,20,24)(H,21,22)

InChI Key

QXSAZSBOYKDWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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